3-Bromo-5-fluoroisonicotinamide is a halogenated derivative of isonicotinamide, characterized by the presence of bromine and fluorine substituents at the 3 and 5 positions of the pyridine ring, respectively. This compound belongs to the class of isonicotinamides, which are known for their diverse biological activities and potential therapeutic applications.
The compound can be synthesized through various chemical reactions involving isonicotinamide and halogenating agents. It may also be found in research settings focusing on drug discovery and development, particularly in medicinal chemistry.
3-Bromo-5-fluoroisonicotinamide is classified as a heterocyclic organic compound. Its structure features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. This compound is part of a broader category of compounds used in pharmaceuticals and agrochemicals.
The synthesis of 3-Bromo-5-fluoroisonicotinamide typically involves the following methods:
The molecular structure of 3-Bromo-5-fluoroisonicotinamide can be represented as follows:
3-Bromo-5-fluoroisonicotinamide can participate in various chemical reactions:
The mechanism of action for 3-Bromo-5-fluoroisonicotinamide primarily relates to its interaction with biological targets:
Research indicates that halogenated derivatives often exhibit enhanced biological activity due to their ability to form stronger interactions with target biomolecules compared to their non-halogenated counterparts.
Studies have shown that halogenation can significantly alter the pharmacokinetic properties of compounds, enhancing their solubility and bioavailability.
3-Bromo-5-fluoroisonicotinamide finds applications in various scientific fields:
The strategic incorporation of halogen atoms into heterocyclic scaffolds has defined modern medicinal chemistry, with 3-bromo-5-fluoroisonicotinamide emerging as a compound of significant interest in the past decade. Its first reported synthesis (CAS 1353636-72-2) coincided with pharmaceutical industry efforts to optimize pyridine-based pharmacophores for enhanced bioactivity and metabolic stability. This compound exemplifies the broader trend of fluorinated drug development – a domain where fluorine-containing molecules now constitute ~20% of approved pharmaceuticals and 50% of agrochemicals due to their optimized pharmacokinetic profiles [4]. The historical impetus stems from fluorine’s ability to modulate lipophilicity, membrane permeability, and metabolic resistance by forming strong C–F bonds (472 kJ·mol⁻¹) that block common oxidative degradation pathways [4]. Researchers specifically targeted 3-bromo-5-fluoroisonicotinamide as a versatile intermediate for oncology and antiviral applications, leveraging both halogens for downstream derivatization while maintaining the amide’s hydrogen-bonding capacity for target engagement.
3-Bromo-5-fluoroisonicotinamide (C₆H₄BrFN₂O, MW 219.01 g·mol⁻¹) exhibits a convergence of electronic and steric features that enable precise molecular interactions. The molecule’s core is defined by:
Table 1: Key Structural Identifiers of 3-Bromo-5-fluoroisonicotinamide
Property | Value/Descriptor |
---|---|
Canonical SMILES | NC(=O)c1c(F)cncc1Br |
InChIKey | CBKWWOPTBBELNC-UHFFFAOYSA-N |
Hydrogen bond donors | 2 (amide NH₂) |
Hydrogen bond acceptors | 3 (amide C=O, ring N) |
Halogen placement | meta bromo/fluoro substitution |
The synergy between functional groups creates a multifunctional scaffold:
Table 2: Bond Length and Angle Analysis from Computational Studies
Bond/Angle | Value | Influence on Reactivity/Bioactivity |
---|---|---|
C4-C(=O) bond | 1.49 Å | Enables resonance with amide, planarizing ring |
C5-F bond | 1.35 Å | Orthogonal to ring; creates σ-hole for halogen bonding |
N-C(=O) angle | 120° | Optimizes H-bond donation geometry |
Br···F distance | 2.89 Å | Minimizes steric clash for SNAr accessibility |
The targeted exploration of 3-bromo-5-fluoroisonicotinamide aligns with three imperatives in contemporary heterocyclic chemistry:
Furthermore, its structural framework aligns with privileged motifs in antiviral and anticancer agents. Over 60% of FDA-approved small-molecule antivirals contain halogenated nitrogen heterocycles, where compounds like 3-bromo-5-fluoroisonicotinamide serve as precursors to non-nucleoside polymerase inhibitors [6]. The rise of boronic acid and carbonyl-based functionalization further cements its role in complex molecule synthesis – evidenced by its use in generating BI-3802 analogs via Suzuki coupling [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7